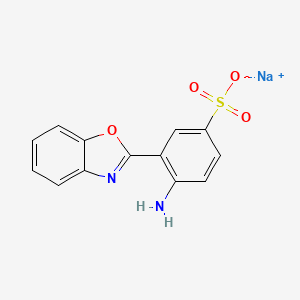
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in various scientific research fields. The presence of the benzoxazole ring imparts unique properties to the compound, making it valuable in medicinal chemistry and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate typically involves the condensation of 2-aminophenol with a suitable benzene sulfonate derivative under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the benzoxazole ring. The reaction mixture is then neutralized with sodium hydroxide to obtain the sodium salt of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified through recrystallization or chromatography techniques to ensure its suitability for various applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the sulfonate group can yield the corresponding sulfonic acid or sulfonamide derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Sulfonic acid and sulfonamide derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated benzoxazole derivatives.
Applications De Recherche Scientifique
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s unique structure allows it to interact with various biological pathways, making it a promising candidate for drug development.
Industry: Utilized in the development of fluorescent dyes and pigments due to its photophysical properties.
Mécanisme D'action
The mechanism of action of sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the sulfonate group enhances the compound’s solubility and facilitates its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Benzoxazole: A parent compound with similar structural features but lacking the sulfonate and amino groups.
4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonamide: A derivative with a sulfonamide group instead of the sulfonate group.
2-aminobenzoxazole: A simpler analog with an amino group directly attached to the benzoxazole ring.
Uniqueness: Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is unique due to the presence of both the sulfonate and amino groups, which confer distinct chemical and biological properties. The sulfonate group enhances solubility and ionic interactions, while the amino group allows for further functionalization and derivatization. These features make the compound versatile and valuable for various applications in research and industry.
Propriétés
IUPAC Name |
sodium;4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIAVLWXPGLPCP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N2NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)
![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)





![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)
![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)

![Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6341458.png)



